LASSBio-785

Description

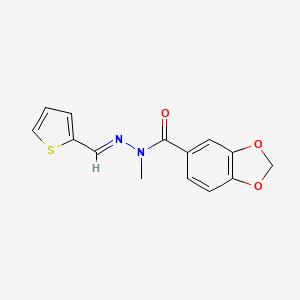

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O3S |

|---|---|

Molecular Weight |

288.32 g/mol |

IUPAC Name |

N-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C14H12N2O3S/c1-16(15-8-11-3-2-6-20-11)14(17)10-4-5-12-13(7-10)19-9-18-12/h2-8H,9H2,1H3/b15-8+ |

InChI Key |

KHKMSPFEDXGGFF-OVCLIPMQSA-N |

Isomeric SMILES |

CN(C(=O)C1=CC2=C(C=C1)OCO2)/N=C/C3=CC=CS3 |

Canonical SMILES |

CN(C(=O)C1=CC2=C(C=C1)OCO2)N=CC3=CC=CS3 |

Synonyms |

LASSBio-785 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Pathways for N-Acylhydrazone Scaffold Derivatives

The synthesis of N-acylhydrazone (NAH) derivatives is generally a straightforward process, primarily involving the condensation reaction between hydrazides and aldehydes or ketones. mdpi.comacs.orgplos.org This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., HCl) to facilitate the reaction. mdpi.complos.org The result is the formation of the characteristic N-acylhydrazone linkage, with the reaction progress conveniently monitored by techniques like thin-layer chromatography (TLC). mdpi.comacs.org

A common starting point for many NAH derivatives is the generation of a hydrazide intermediate. acs.orgplos.org For instance, a carboxylic acid ester can be treated with hydrazine (B178648) hydrate (B1144303) in a process known as hydrazinolysis to yield the corresponding benzohydrazide. plos.org This hydrazide then serves as a key building block for the subsequent condensation with a variety of aldehydes, leading to a diverse library of N-acylhydrazone compounds. acs.orgplos.org The versatility of this synthetic approach allows for the introduction of a wide range of substituents on both the acyl and the imine portions of the scaffold, enabling extensive structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The reactions generally produce the N-acylhydrazones with a relative (E) configuration. mdpi.com

Specific Chemical Modifications Leading to LASSBio-785

This compound, chemically known as N-methyl 2-thienylidene 3,4-benzoylhydrazine, is a direct analog of LASSBio-294. nih.govscielo.br The key structural difference between these two compounds is the introduction of a methyl group on the amide nitrogen of the N-acylhydrazone moiety in this compound. nih.govscielo.br

The synthesis of this compound is achieved through the N-alkylation of its precursor, LASSBio-294 (or a similar non-methylated N-acylhydrazone). mdpi.commdpi.com This specific modification involves the regioselective alkylation of the amide nitrogen. A typical procedure involves treating the parent N-acylhydrazone with an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate and a solvent like acetone. mdpi.commdpi.comacs.org The reaction is often heated to facilitate the transformation. mdpi.commdpi.com This methylation has a profound effect on the molecule's conformation, causing a shift from a planar conformation in LASSBio-294 to a folded, U-shaped conformation in this compound. mdpi.commdpi.comresearchgate.net This conformational change is believed to be responsible for the distinct pharmacological properties observed for these two derivatives. mdpi.comresearchgate.net

Design and Synthesis of this compound Analogs and Congeners

The structural framework of this compound has served as a template for the design and synthesis of numerous analogs and congeners, aiming to explore the chemical space and optimize biological activity. These efforts have primarily focused on three key strategies: N-alkylation, bioisosteric replacement, and molecular hybridization.

N-Alkylation Strategies (e.g., N-methylation)

N-alkylation, particularly N-methylation, has been a central strategy in modifying the N-acylhydrazone scaffold. acs.orgbenthamdirect.com The introduction of an alkyl group, such as a methyl or benzyl (B1604629) group, onto the amide nitrogen significantly influences the compound's structural and electronic properties. nih.govscielo.bracs.org The synthesis of these N-alkylated derivatives generally follows the established method of reacting the parent N-acylhydrazone with an appropriate alkyl halide (e.g., methyl iodide or benzyl bromide) in a basic medium. mdpi.comnih.govacs.org

Research has shown that N-methylation can lead to a more folded or "hairpin-like" conformation of the N-acylhydrazone backbone, a feature that can be crucial for receptor binding and biological activity. rsc.orgrsc.orgsemanticscholar.org For example, the N-methylation of LASSBio-294 to yield this compound results in a compound with enhanced vasodilator properties. nih.govscielo.brnih.gov This highlights the importance of N-alkylation as a tool to fine-tune the conformational preferences and, consequently, the pharmacological profile of N-acylhydrazone derivatives. chemrxiv.orgacs.org

Bioisosteric Replacement Approaches (e.g., Sulfur-Selenium Exchange)

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining its biological activity. In the context of this compound analogs, a notable example is the bioisosteric exchange of the sulfur atom in the thiophene (B33073) ring for a selenium atom. mdpi.comnih.gov This S-Se exchange has been investigated to understand its impact on the affinity and efficacy of these compounds at various biological targets. mdpi.comnih.gov

The synthesis of these selenium-containing analogs follows similar general pathways for N-acylhydrazones, starting with the appropriate selenium-containing aldehyde. mdpi.com Studies have shown that while the S-Se replacement might not significantly alter the affinity or intrinsic efficacy of the N-acylhydrazone derivatives, it can influence the intramolecular interactions within the molecule. mdpi.comnih.gov For instance, NMR spectra analyses have suggested a stronger intramolecular chalcogen interaction for the selenium derivatives. mdpi.comnih.gov This approach underscores the utility of bioisosterism in subtly modulating the electronic and conformational properties of the this compound scaffold. mdpi.comacs.orgrsc.orgacs.org

Molecular Hybridization Concepts for Scaffold Modification

Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. rsc.orgmdpi.com This strategy has been applied to the N-acylhydrazone scaffold of this compound and its parent compound, LASSBio-294. mdpi.comresearchgate.net

For example, new N-acylhydrazone derivatives have been designed by hybridizing the N-acylhydrazone core with other biologically active moieties. rsc.orgmdpi.com The design of LASSBio-1834 and its N-methylated analog LASSBio-1835 involved the application of molecular hybridization and ring bioisosterism, starting from known adenosine (B11128) A2A receptor agonists and phosphodiesterase 4 inhibitors. mdpi.com Another example is the creation of β-amino-N-acylhydrazone derivatives through the molecular hybridization of sitagliptin (B1680988) and LASSBio-1773. rsc.org The synthesis of these hybrid molecules follows the fundamental principles of N-acylhydrazone formation, where a suitably designed hydrazide is condensed with an appropriate aldehyde. mdpi.com This approach allows for the exploration of new chemical entities with multi-target profiles or improved pharmacological properties. rsc.orgmdpi.com

Advanced Structural and Conformational Investigations

Crystallographic Studies for Solid-State Conformation

Crystallographic studies have provided definitive evidence of the solid-state conformation of LASSBio-785, highlighting the profound structural changes that result from N-methylation.

X-ray diffraction analysis has been a cornerstone in understanding the three-dimensional structure of this compound. nih.gov These studies have revealed that this compound adopts a distinct, folded conformation in the solid state. mdpi.comresearchgate.netscielo.brnih.gov This contrasts sharply with the conformation of its non-methylated analog, LASSBio-294. While LASSBio-294 exhibits a planar, linear, or "hairpin-like" conformation where the amide hydrogen is antiperiplanar to the carbonyl oxygen, this compound adopts a "U-shape" conformation. nih.govmdpi.comufrj.br This U-shape is characterized by a 180° turn in the amide bond, resulting in a synperiplanar arrangement where the amide hydrogen is on the same side as the carbonyl oxygen. mdpi.comscielo.brnih.gov This folded structure is believed to play a significant role in its biological activity profile. scielo.brnih.gov

| Compound | N-acylhydrazone (NAH) Moiety | Observed Conformation | Reference |

|---|---|---|---|

| This compound | N-methylated | U-shape / Folded (synperiplanar) | nih.govmdpi.com |

| LASSBio-294 | Non-methylated | Hairpin-like / Linear (antiperiplanar) | nih.govmdpi.comrsc.org |

Conformational Dynamics and Bioactive States

The dynamic interplay between different conformations is critical for the molecular recognition and biological function of this compound.

The N-methylation that distinguishes this compound from its parent compound LASSBio-294 is a key structural modification that induces a dramatic conformational change, directly impacting its pharmacological properties. nih.govmdpi.com LASSBio-294, the non-methylated analog, typically exists in a linear or "hairpin-like" conformation. rsc.orgrsc.org However, the addition of a methyl group to the amide nitrogen in this compound forces the molecule into a folded, "U-shape" structure. nih.govresearchgate.net

This conformational shift from a linear to a folded state is a direct consequence of the steric and electronic effects of the methyl group, which favors the synperiplanar arrangement of the amide bond. mdpi.comtandfonline.com Theoretical studies analyzing the potential energy surface (PES) confirm that the synperiplanar conformation is significantly more stable for N-methylated compounds like LASSBio-1835, a structural analog of this compound. mdpi.com This methylation-induced conformational restriction is thought to be responsible for the different pharmacological profiles observed between this compound and LASSBio-294, with the former showing more potent vasodilator properties and the latter being more inotropic. nih.gov The distinct folded structure of this compound is thus considered a crucial element of its bioactive conformation. scielo.brnih.gov

Identification of Intramolecular Interactions (e.g., N∙∙∙S σ-hole interactions)

The conformational landscape of the N-acylhydrazone (NAH) derivative, this compound, is significantly influenced by specific intramolecular interactions. Research has identified that the methylation of the amide nitrogen within the NAH moiety is a critical structural modification that dictates the molecule's three-dimensional arrangement. rsc.orgmdpi.comnih.gov This substitution induces a notable conformational shift, favoring a folded, hairpin-like structure over the more linear conformation observed in its non-methylated analogue, LASSBio-294. rsc.orgresearchgate.net This folded geometry is stabilized by a key intramolecular interaction known as a 1,4-N∙∙∙S σ-hole interaction. rsc.org

This σ-hole interaction is a type of non-covalent chalcogen bond that occurs between the lone pair of electrons on the iminic nitrogen atom (sp2-hybridized) of the NAH backbone and an area of positive electrostatic potential (the σ-hole) on the sulfur atom of the thiophene (B33073) ring. nih.gov The existence and significance of this interaction in this compound and related compounds have been substantiated through a combination of X-ray crystallography, theoretical modeling, and various spectroscopic techniques. rsc.orgmdpi.comufrj.br

Theoretical studies, employing methods such as B3LYP/6-311G(d), have been crucial in characterizing this interaction. rsc.orgrsc.org These computational analyses, including conformational, orbital, and electrostatic property evaluations, have confirmed the stabilizing effect of the 1,4-N∙∙∙S interaction. rsc.orgrsc.org For instance, in analogous N-methylated NAH derivatives like LASSBio-1835, the distance between the imine nitrogen and the sulfur atom (DN∙∙∙S) has been measured at 2.693 Å, a value smaller than the sum of their van der Waals radii, which is a strong indicator of this type of bonding. mdpi.commdpi.com Natural Bond Orbital (NBO) analysis further supports this, revealing an orbital interaction between the imine nitrogen's lone pair (nN) and the antibonding orbital of a sulfur-carbon bond (σ*S-C), with an interaction energy of approximately 4.90 kcal∙mol⁻¹ in similar systems. mdpi.com

The methylation at the amide nitrogen in this compound sterically favors a synperiplanar conformation of the amide bond, where the amide hydrogen is on the same side as the carbonyl oxygen. mdpi.comscielo.brnih.gov This contrasts with the antiperiplanar conformation seen in the non-methylated LASSBio-294. mdpi.com The synperiplanar arrangement in this compound facilitates the hairpin-like fold, bringing the iminic nitrogen and the thiophene sulfur into proximity, thus enabling the stabilizing σ-hole interaction. rsc.orgnih.gov This conformational preference is not only a topic of structural interest but is also considered to be responsible for the distinct pharmacological properties observed for this compound when compared to LASSBio-294. mdpi.comufrj.br

Experimental evidence from spectroscopic studies, including NMR, IR, Raman, and UV, has further corroborated the conformational characteristics dictated by the N∙∙∙S interaction. rsc.org For example, NMR spectroscopy has shown variations in the chemical shifts of the iminic Csp² carbon, which is indicative of the strength of the intramolecular chalcogen interaction. researchgate.netx-mol.net

The table below summarizes the key findings from the investigation of intramolecular interactions in this compound and its analogues.

| Interaction/Parameter | Compound(s) | Methodology | Key Findings | Reference(s) |

| Conformational Change | This compound vs. LASSBio-294 | X-ray Crystallography, Molecular Modeling | N-methylation induces a shift from a linear/antiperiplanar to a folded/hairpin-like/synperiplanar conformation. | rsc.orgresearchgate.netmdpi.com |

| Primary Intramolecular Interaction | This compound and related NAHs | Theoretical & Experimental Characterization | Identification of a stabilizing 1,4-N∙∙∙S σ-hole (chalcogen) interaction. | nih.govrsc.orgrsc.org |

| N∙∙∙S Distance (DN∙∙∙S) | LASSBio-1835 (analogue) | X-ray Powder Diffraction | 2.693 Å, which is less than the sum of the van der Waals radii. | mdpi.commdpi.com |

| Orbital Interaction | LASSBio-1835 (analogue) | Natural Bond Orbital (NBO) Analysis | Interaction identified between the imine nitrogen lone pair (nN) and the σS-C orbital. | mdpi.com |

| Interaction Energy | LASSBio-1835 (analogue) | NBO Analysis (CAM-B3LYP/6-311G(d)) | The nN → σS-C interaction energy was calculated to be 4.90 kcal∙mol⁻¹. | mdpi.com |

| Spectroscopic Evidence | This compound and S/Se-isosteres | NMR Spectroscopy | Variation in the chemical shift of the iminic Csp² atom suggests a strong intramolecular chalcogen bond. | researchgate.netx-mol.net |

Pharmacological Characterization in Preclinical Models

Cardiovascular System Pharmacology

LASSBio-785 has been identified as a vasodilator, demonstrating a mechanism of action that is independent of the vascular endothelium. nih.govcapes.gov.br In studies using rat aorta, this compound induced relaxation in a manner that did not rely on the integrity of the endothelial layer. nih.govresearchgate.net This characteristic distinguishes it from its parent compound, LASSBio-294, which produces vasodilation through an endothelium-dependent pathway. oup.com The vasodilatory effect of this compound is notably more potent than that of LASSBio-294, with reports indicating it to be approximately seven times more powerful in producing endothelium-independent vasodilation. nih.govoup.com This suggests that the structural modifications in this compound, specifically the substitution of a small lipophilic group on the amide portion of the N-acylhydrazone moiety, are responsible for this enhanced and selective vasodilator activity. oup.com

The endothelium-independent action of this compound points towards a direct effect on the vascular smooth muscle cells. nih.govcapes.gov.br This is in contrast to compounds that rely on the endothelium to release relaxing factors like nitric oxide (NO). For instance, the related compound LASSBio-897 exerts its potent vasodilatory effect through an endothelium-dependent mechanism, mediated by the NO/cGMP pathway via the activation of endothelial M3 muscarinic receptors. oup.comoup.com The vasodilatory response to LASSBio-897 is abolished in the absence of the endothelium and is blocked by inhibitors of NO synthase and guanylyl cyclase. oup.comoup.com

The distinct mechanism of this compound suggests its potential utility in conditions where endothelial function may be compromised.

This compound directly influences vascular smooth muscle contractility, leading to vasodilation. nih.govcapes.gov.br This is evidenced by its ability to inhibit contractions induced by phenylephrine (B352888) in isolated rat aorta preparations. nih.govcapes.gov.br The concentration of this compound required to produce a 50% reduction of the maximal vascular response (IC50) to phenylephrine was determined to be 10.2 +/- 0.5 µM. nih.govcapes.gov.br This indicates a direct modulatory effect on the smooth muscle cells, as the vasodilation is not dependent on the vascular endothelium. nih.govcapes.gov.br

The mechanism of action of this compound appears to differ from other vasodilators that act through different pathways. For example, some vasodilators act by opening ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle, leading to hyperpolarization and relaxation. abccardiol.org The contraction of vascular smooth muscle can be induced by agents like potassium chloride (KCl), which causes depolarization of the cell membrane. The ability of this compound to counteract phenylephrine-induced contractions suggests it interferes with the signaling pathways that lead to smooth muscle contraction. nih.govcapes.gov.br

The direct action of this compound on vascular smooth muscle may be advantageous in hypertensive states where endothelial dysfunction is present, as its efficacy would not be compromised by the impaired endothelium. abccardiol.org

In the context of hypercholesterolemia, this compound has demonstrated effects on cardiac cellular processes, particularly those involving calcium homeostasis. Hypercholesterolemia can lead to cardiovascular dysfunction by altering membrane fluidity and the activity of membrane-bound enzymes and ion transporters, including cardiac Ca2+-ATPases. nih.gov

Studies have shown that this compound can influence the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) in the heart of hypercholesterolemic rats. sbfte.org.br It is suggested that the lipid-lowering and anti-inflammatory properties of this compound may contribute to these effects. researchgate.net The regulation of intracellular calcium levels by SERCA is crucial for proper cardiac muscle contraction and relaxation. nih.gov Dysregulation of SERCA activity is often observed in pathological cardiac conditions.

The potential of this compound to modulate cardiac Ca2+-ATPases in hypercholesterolemic states suggests a therapeutic potential beyond its vasodilatory effects, possibly by mitigating some of the direct cardiac complications associated with high cholesterol levels. researchgate.net

Modulation of Vascular Smooth Muscle Contractility

Central Nervous System (CNS) Pharmacology

Preclinical studies in mice have revealed that this compound possesses sedative and hypnotic properties. nih.govscielo.br The observation that animals fell asleep during hemodynamic studies with this compound, an effect not seen with the parent compound LASSBio-294, prompted further investigation into its central nervous system effects. nih.gov

This compound was found to increase the sleeping time induced by pentobarbital, a classic hypnotic agent. nih.govscielo.br Specifically, at a dose of 30 mg/kg administered intraperitoneally, this compound significantly prolonged pentobarbital-induced sleep duration from 42 ± 5 minutes in the control group to 66 ± 6 minutes. nih.govscielo.br The hypnotic dose 50 (HD50), which is the dose required to induce hypnosis in 50% of the animals, for intravenously administered this compound was determined to be 15.8 mg/kg. nih.govscielo.br These findings suggest that this compound has central depressant activities and could be a candidate for the development of new drugs for treating insomnia or for use as an adjunct in general anesthesia. nih.govscielo.br

The sedative and hypnotic effects of drugs are typically dose-dependent, with sedation occurring at lower doses and hypnosis at higher doses. mhmedical.com These effects are often mediated through the enhancement of inhibitory neurotransmission in the CNS. mdpi.com

The sedative and hypnotic effects of this compound appear to be mediated, at least in part, through its interaction with the GABAergic system, specifically the GABAA receptor complex. nih.govscielo.br The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is the target for various sedative-hypnotic drugs, including benzodiazepines. mhmedical.comauburn.edu

Preliminary binding assays have shown that this compound has a weak interaction with the benzodiazepine (B76468) (BDZ) binding site on the GABAA receptor. nih.govscielo.br In rat cerebral cortex membranes, a 50 µM concentration of this compound inhibited the binding of the antagonist [3H]-flunitrazepam to the BDZ receptor by an average of 11.1%. nih.gov Despite this weak binding to the BDZ site, the sedative effects of this compound are antagonized by flumazenil, a specific antagonist of the benzodiazepine receptor. nih.govscielo.br This suggests an indirect activation or modulation of the BDZ receptor. nih.gov

Furthermore, this compound has shown a moderate ability to displace the antagonist [35S]-TBPS from its binding site on the chloride channel of the GABAA receptor, with an average displacement of 14.4% at a 50 µM concentration. nih.gov This suggests that this compound may also have a direct stimulatory effect on the chloride channel, a mechanism that can lead to increased GABAergic inhibition. nih.govscielo.br Therefore, the CNS depressant effects of this compound may result from a combination of indirect activation of the benzodiazepine receptor and a direct effect on the GABAA receptor's chloride channel. nih.govscielo.br The involvement of specific GABAA receptor subunits, such as the α1-containing receptors known to mediate sedative effects, is a possibility. nih.govscielo.br

Elucidation of GABAergic System Involvement (e.g., Benzodiazepine Receptor Complex Interactions)

Anti-inflammatory and Immunomodulatory Activity

This compound has been identified as an agent with anti-inflammatory properties. researchgate.net The N-acylhydrazone class of molecules, to which this compound belongs, has been investigated for its potential to modulate inflammatory pathways.

While direct studies detailing the specific effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) production are not extensively covered in the available literature, its characterization as an anti-inflammatory agent suggests it may influence such mediators. researchgate.net Related N-acylhydrazone derivatives have been shown to exert their effects through the modulation of key inflammatory pathways. For example, LASSBio-1425, an analog of thalidomide, was found to decrease triglyceride levels through the inhibition of TNF-α production. jst.go.jp Another related compound, LASSBio-1586, is suggested to exert anti-inflammatory effects by blocking the COX-2 enzyme, thereby reducing the production of prostaglandins. nih.gov The activation of TNF-α production is a complex process involving pathways such as NF-κB and p38 MAP Kinase, often initiated by stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). nih.govresearchgate.net Given the established anti-inflammatory profile of the broader class of compounds, it is plausible that this compound shares similar mechanisms involving the modulation of inflammatory cytokines like TNF-α.

There is no specific information available in the reviewed preclinical literature regarding the evaluation of this compound in the bee venom-induced inflammation model. Bee venom is known to induce a complex inflammatory response, involving components like melittin (B549807) and phospholipase A2, which trigger the release of pro-inflammatory mediators and cytokines. nih.govmdpi.com Animal models of inflammation commonly use agents such as carrageenan, histamine, or croton oil to test the efficacy of new anti-inflammatory compounds. nih.govasianjpr.com While this compound is recognized for its anti-inflammatory potential, its effects have been primarily characterized in the context of hypercholesterolemia and cardiovascular models rather than specific acute inflammatory challenges like that induced by bee venom. researchgate.netresearchgate.net

Modulation of Inflammatory Mediators (e.g., TNF-α Production)

Hematological System Pharmacology

This compound has demonstrated significant antiplatelet activity in preclinical studies. researchgate.netresearchgate.net It is a potent inhibitor of platelet aggregation induced by both arachidonic acid and collagen. researchgate.netresearchgate.net The mechanism underlying this activity appears to be multifactorial. A key finding is that this compound completely abolishes the production of thromboxane (B8750289) B2 (TXB2), the stable metabolite of the potent pro-aggregatory agent thromboxane A2 (TXA2). researchgate.netresearchgate.net This suggests that this compound acts as an inhibitor of the cyclooxygenase-1 (COX-1) enzyme, which is responsible for the conversion of arachidonic acid into prostaglandin (B15479496) precursors necessary for TXA2 synthesis.

Additionally, studies with related compounds suggest a possible phosphodiesterase-2 (PDE2)-like effect, which would lead to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels, further contributing to the inhibition of platelet aggregation. researchgate.net The compound was found to be 20 to 70 times more potent than its parent compound, LASSBio-294, in inhibiting platelet aggregation. researchgate.netresearchgate.net

Table 2: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

| Aggregating Agent | IC50 (µM) | Reference |

| Arachidonic Acid | 0.3 | researchgate.netresearchgate.net |

| Collagen | 0.9 | researchgate.netresearchgate.net |

Receptor-Specific Modulation

The pharmacological effects of this compound appear to be mediated through its interaction with specific receptor systems. As discussed, its sedative effects on locomotor activity are evidently linked to the benzodiazepine (BDZ) receptor pathway, as the effects are reversed by the antagonist flumazenil. nih.gov This points to a functional modulation of the GABA-A receptor complex, which is the primary target of benzodiazepines. However, studies have indicated that this compound itself exhibits only weak binding affinity for the BDZ receptor, suggesting a potential indirect or allosteric modulation rather than direct competitive binding. nih.gov

In the cardiovascular system, this compound induces vasodilation. This effect is not dependent on the integrity of the vascular endothelium, indicating that the compound acts directly on smooth muscle cells. researchgate.net This points to modulation of receptors located on the smooth muscle tissue, though the specific receptor subtype has not been identified in the available literature. This endothelium-independent vasodilator effect was found to be seven times more potent than that of the reference compound LASSBio-294. researchgate.net The parent compound, LASSBio-294, has been identified as an agonist for the A2A adenosine (B11128) receptor (A2aAR), a receptor known to be involved in vasodilation and anti-inflammatory processes. nih.gov

Affinity and Intrinsic Efficacy at Adenosine A2A Receptor (A2AR)

This compound has been identified as a ligand for the adenosine A2A receptor (A2AR). Preliminary data indicated that this compound possesses a moderate affinity for the A2AR. mdpi.com Functional binding assays have further characterized its activity at this receptor. Unlike its non-methylated precursor, LASSBio-294, which acts as a weak inverse agonist, this compound demonstrates a weak partial agonist profile at the A2AR. mdpi.com

This partial agonism means that while it binds to and activates the receptor, it elicits a response that is lower than that of a full agonist. The characterization of partial agonism is crucial, as it suggests an ability to modulate receptor activity, potentially offering a more controlled physiological response compared to full agonists or antagonists. edx.orgnih.gov While specific binding affinity values (Ki) or functional potency values (EC50) for this compound are not extensively detailed in the available literature, studies on closely related N-methylated N-acylhydrazone analogues provide insight into the potential activity of this class of compounds. For example, the related compound LASSBio-1835, which also features the N-methyl-N-acylhydrazone core, displays a moderate affinity for A2A receptors. mdpi.com

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| This compound | Adenosine A2A Receptor | Moderate affinity, weak partial agonist | mdpi.com |

| LASSBio-1835 (Analogue) | Adenosine A2A Receptor | IC50 = 1.8 µM (Ki = 1.5 µM) | mdpi.com |

Impact of Bioisosteric Exchange on Adenosine Receptor Interactions

The pharmacological distinction between this compound and its parent compound, LASSBio-294, is primarily attributed to a key structural modification: the methylation of the amide nitrogen in the N-acylhydrazone (NAH) moiety. mdpi.com This N-methylation represents a form of bioisosteric replacement (H for CH3) that profoundly impacts the molecule's conformation and, consequently, its interaction with the A2A receptor. mdpi.comrsc.org

X-ray diffraction studies have revealed that LASSBio-294 adopts a hair-pin-like conformation, whereas this compound assumes a U-shape conformation. mdpi.com This conformational change, induced by the N-methylation, is directly responsible for the shift in intrinsic efficacy at the A2AR, converting the molecule from a weak inverse agonist (LASSBio-294) into a weak partial agonist (this compound). mdpi.comrsc.org

Further studies involving the bioisosteric exchange of sulfur for selenium in the thiophene (B33073) ring of this compound analogues were conducted to explore additional structure-activity relationships. The results showed that the S/Se replacement did not significantly alter either the affinity or the intrinsic efficacy of the N-methylated compounds at the A2AR. mdpi.com This finding underscores that the N-methylation of the NAH scaffold is the critical determinant of the compound's intrinsic efficacy at the adenosine A2A receptor. mdpi.com

| Compound | Key Structural Feature | Conformation | Intrinsic Efficacy at A2AR | Reference |

|---|---|---|---|---|

| LASSBio-294 | Non-methylated NAH | Hair-pin like | Weak inverse agonist | mdpi.com |

| This compound | N-methylated NAH | U-shape | Weak partial agonist | mdpi.com |

Phosphodiesterase (PDE) Inhibition Profile (e.g., PDE4 Subtype Selectivity)

The N-acylhydrazone scaffold, from which this compound is derived, was originally designed based on the structure of known phosphodiesterase (PDE) inhibitors. nih.govscielo.br While a detailed PDE inhibition profile for this compound is not fully elucidated in published studies, research on its structural analogues strongly suggests activity against this enzyme family, particularly PDE4. mdpi.comresearchgate.net

N-methylation of the N-acylhydrazone core, the key feature of this compound, has been shown to be crucial for enhancing PDE4 inhibitory activity in related compounds. mdpi.comresearchgate.net For instance, the N-methylated analogue LASSBio-1835 is a selective inhibitor of the PDE4A1A isoform with an IC50 value of 1.08 µM. mdpi.com Another study on a series of sulfonyl hydrazones found that the N-methylated compound was the most active and selective for PDE4A and PDE4D isoforms. researchgate.net Furthermore, the benzodioxole-based analogue LASSBio-448 demonstrated inhibitory activity across all four PDE4 subtypes (A, B, C, and D) in the micromolar range. uel.ac.uk

| Compound (Analogue) | PDE Subtype | Inhibition (IC50) | Reference |

|---|---|---|---|

| LASSBio-448 | PDE4A | 0.7 µM | uel.ac.uk |

| PDE4B | 1.4 µM | uel.ac.uk | |

| PDE4C | 1.1 µM | uel.ac.uk | |

| PDE4D | 4.7 µM | uel.ac.uk | |

| LASSBio-1835 | PDE4A1A | 1.08 µM | mdpi.com |

Structure Activity Relationship Sar and Computational Drug Design

Elucidation of Key Pharmacophoric Features for LASSBio-785 Activity

The activity of this compound is intrinsically linked to its core N-acylhydrazone (NAH) scaffold and the specific conformational arrangement of its constituent parts. The primary pharmacophoric features include two aromatic rings, a flexible hydrazone linker, a carbonyl group, and an imine nitrogen.

A pivotal discovery in understanding this compound's activity is the profound conformational change induced by the methylation of the amide nitrogen. mdpi.comresearchgate.net Unlike its precursor, LASSBio-294, which exists in a planar, anti-periplanar conformation, this compound adopts a constrained U-shaped or syn-periplanar conformation. mdpi.comresearchgate.netmdpi.com This specific three-dimensional shape is considered a crucial pharmacophoric element. This conformation is stabilized by a notable intramolecular 1,5-N∙∙∙S σ-hole interaction between the imine nitrogen and the sulfur atom of the thiophene (B33073) ring. mdpi.com This interaction fixes the molecule's geometry, which is believed to be the bioactive conformation responsible for its distinct pharmacological properties compared to its non-methylated analogue. mdpi.com

Furthermore, computational superimposition studies have revealed a significant structural correlation between this compound and the benzodiazepine (B76468) drug midazolam, suggesting that they share pharmacologically relevant features. researchgate.netnih.gov This alignment, particularly around the central framework, points to shared pharmacophoric points that likely enable its interaction with components of the GABAergic system. nih.govscielo.br

Influence of N-Substitution Patterns on Biological Potency and Selectivity

The substitution pattern on the amide nitrogen of the N-acylhydrazone moiety is the single most critical determinant of the biological potency and selectivity of this class of compounds. The transition from the primary amide in LASSBio-294 to the N-methyl derivative this compound fundamentally alters the pharmacological profile.

Pharmacological studies demonstrated that while LASSBio-294 is primarily inotropic with weaker vasodilator effects, this compound is a potent vasodilator with virtually no cardiac effect. mdpi.comresearchgate.net This switch in activity is directly attributed to the conformational change induced by the methyl group. mdpi.com The N-methylation forces the molecule into the U-shaped conformation, which appears to be optimal for vasodilator activity. For instance, this compound was found to be seven times more potent as a vasodilator than LASSBio-294. nih.gov

This N-substitution also impacts receptor selectivity and intrinsic efficacy. At the adenosine (B11128) A2A receptor (A2AR), a putative target, the non-methylated LASSBio-294 acts as a weak inverse agonist, whereas the N-methylated this compound behaves as a weak partial agonist. mdpi.comresearchgate.net This demonstrates that a minor structural modification dramatically alters how the molecule interacts with and modulates the receptor. The introduction of a larger N-benzyl group in the analogue LASSBio-786 was also shown to produce significant central nervous system effects, similar to this compound, indicating that N-alkylation in general is a key strategy for enhancing neuroactivity in this series. researchgate.netnih.gov

| Feature | LASSBio-294 | This compound |

|---|---|---|

| N-Substitution | N-H (unsubstituted) | N-CH₃ (methylated) |

| Conformation | Planar, anti-periplanar (hair-pin like) mdpi.com | U-shaped, syn-periplanar mdpi.commdpi.com |

| Primary Cardiovascular Effect | Inotropic researchgate.net | Vasodilator researchgate.net |

| Vasodilator Potency (IC₅₀) | 74 µM nih.gov | 10.2 µM nih.gov |

| A2A Receptor Activity | Weak Inverse Agonist mdpi.comresearchgate.net | Weak Partial Agonist mdpi.comresearchgate.net |

Role of Aromatic Ring Systems and Heteroatom Placement in Activity

This compound possesses two key aromatic systems: a 2-thienyl group and a 3,4-benzoylhydrazine moiety derived from a 1,3-benzodioxole (B145889) structure. The nature and placement of these rings and their heteroatoms are vital for activity.

The most critical heteroatom is the sulfur within the 2-thienyl ring. Its specific placement at position 1 of the ring allows for the stabilizing 1,5-N∙∙∙S intramolecular interaction with the imine nitrogen of the hydrazone linker. mdpi.com This non-covalent bond is essential for locking the molecule into its bioactive syn-periplanar conformation. Therefore, the thiophene ring is not merely a lipophilic spacer but an active participant in defining the molecule's three-dimensional structure.

Bioisosterism in Optimizing Pharmacological Profiles

Bioisosterism has been explored as a strategy to fine-tune the pharmacological profile of this compound analogues. A key study involved the classical bioisosteric replacement of the sulfur atom in the thiophene ring with selenium (Se), another element from the chalcogen family. mdpi.comresearchgate.net The rationale was that selenium's higher polarizability might intensify the intramolecular chalcogen interaction and thus modulate activity. mdpi.com

However, the results showed that the S/Se isosteric replacement in analogues of this compound did not significantly alter either the binding affinity or the intrinsic efficacy at the adenosine A2A receptor. mdpi.comresearchgate.net This suggests that sulfur and selenium are effective bioisosteres in this molecular context, with the conformational behavior remaining similar. mdpi.com

| Modification Type | Compound Series | Effect on Intrinsic Efficacy |

|---|---|---|

| S/Se Replacement | This compound analogues | No significant change |

| Retroisosterism (Ring Swap) | NAH S/Se-isosters | Mimicked the effect of N-methylation |

| N-Methylation | LASSBio-294 vs. This compound | Changed from inverse agonist to partial agonist |

Advanced Computational Chemistry Approaches

Computational chemistry has been a cornerstone in rationalizing the experimental findings and guiding the design of this compound and its analogues.

Molecular docking and superimposition simulations have provided significant insights into the potential mechanisms of action for this compound. An important in silico study focused on its structural similarity to the benzodiazepine (BDZ) drug midazolam. nih.govscielo.br By aligning the central N-acylhydrazone framework of this compound with the BDZ scaffold of midazolam, a high structural correlation was found. nih.gov The calculated Root Mean Square (RMS) value for the superimposition was 0.358, where values closer to zero indicate a higher structural similarity. nih.govscielo.br This computational finding supported the hypothesis that this compound might interact with the GABAergic system, which was later corroborated by experimental evidence showing its sedative effects were reversed by the BDZ receptor antagonist flumazenil. nih.govnih.gov Although direct binding assays showed only a weak interaction with the BDZ receptor, the docking study was crucial in identifying a relevant biological pathway to investigate. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.

While specific QSAR models developed exclusively for this compound are not detailed in the available literature, this approach is highly applicable to the N-acylhydrazone class. A QSAR study on a series of this compound analogues, with varied substituents on the aromatic rings, could quantify the influence of different functional groups on vasodilator or neuroactive potency. Such models would allow for the in silico prediction of activity for novel, unsynthesized compounds, thereby prioritizing the synthesis of derivatives with the highest potential. This would streamline the drug discovery process, saving time and resources by focusing experimental efforts on the most promising candidates.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules like this compound. Proteins and ligands are not static entities but exist as an ensemble of different conformations. nih.gov MD simulations map the energy landscape of a molecule, providing insights into the biologically relevant conformations and the energy barriers between them. massbio.org

For molecules with multiple stable states separated by high energy barriers, methods like replica exchange (RE) molecular dynamics can be more efficient at sampling the conformational space compared to traditional constant temperature MD. nih.gov This enhanced sampling is crucial for understanding the conformational reorganization that can occur upon ligand binding. nih.gov

In the study of this compound and its regioisomer LASSBio-1289, theoretical characterization was performed to understand intramolecular interactions. rsc.org Potential energy surface (PES) scan analysis was employed to determine the energy differences between various conformers, such as the anti and syn conformations. rsc.org The stability of different conformers can be influenced by the computational method and basis set used in the calculations. For instance, the use of diffuse functions in the basis set can alter the predicted most stable conformer. rsc.org

The dynamic behavior of this compound, particularly when interacting with a biological target, can be elucidated through MD simulations. These simulations generate an ensemble of structures, allowing for the analysis of protein and ligand movements and the identification of stable, low-energy conformational states. massbio.org

Quantum Chemical Calculations (e.g., Natural Bond Orbital (NBO) Analysis, Electrostatic Potential Mapping)

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions between orbitals. For this compound, NBO analysis was used to investigate the energy of specific orbitals, such as the σ*(S-C) orbital, to understand intramolecular interactions like the 1,4-N∙∙∙S σ-hole interaction. rsc.org The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap (ΔE) provides insights into the molecule's chemical reactivity and stability. rsc.orgresearchgate.net For this compound, the ΔE(HOMO-LUMO) was calculated to be 0.24829 a.u. using the B3LYP/6-311G(d) method. rsc.org

Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) maps are valuable for understanding the sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing positive, negative, and neutral electrostatic potential regions. researchgate.net For this compound, electrostatic potential maps were generated using the B3LYP/6-311G(d) level of theory to verify the influence of σ-hole regions. rsc.org The tuning of electrostatic potentials on the surface of atoms, like the sulfur atom in this compound, can be critical for designing specific noncovalent interactions. nih.gov The electrostatic potential values around key atoms can indicate their propensity to engage in interactions; for example, a more negative potential suggests a stronger ability to interact with a mineral surface or a biological target. mdpi.com

Below is a table summarizing key quantum chemical calculation findings for this compound and a related compound.

| Compound | Method | Parameter | Value |

| This compound | B3LYP/6-311G(d) | ΔE(HOMO-LUMO) | 0.24829 a.u. |

| LASSBio-1289 | B3LYP/6-311G(d) | ΔE(HOMO-LUMO) | 0.25915 a.u. |

Root Mean Square Deviation (RMSD) Analysis for Structural Correlations

Root Mean Square Deviation (RMSD) is a widely used metric to quantify the similarity between three-dimensional structures. researchgate.net In the context of computational drug design, RMSD analysis is often employed to assess the stability of a protein-ligand complex during molecular dynamics simulations or to compare different docked poses of a ligand. researchgate.netsbfte.org.br

An acceptable RMSD range for a stable protein-ligand complex is generally considered to be between 1 and 3 Å. researchgate.net By calculating the RMSD of the ligand or protein backbone atoms over the course of an MD simulation, researchers can evaluate whether the system has reached equilibrium and assess the conformational stability. massbio.orgresearchgate.net

In studies involving this compound, docking calculations are performed, and the resulting data, including affinity and RMSD, are analyzed to understand the molecular interactions. sbfte.org.br Multivariate analysis of docking results can help in selecting the most promising ligand poses for further investigation through more computationally intensive methods like molecular dynamics simulations. sbfte.org.br The RMSD of the enzyme's alpha-carbon atoms can also be analyzed to understand structural changes in the protein upon ligand binding.

Preclinical Efficacy Studies and Mechanistic Basis for Therapeutic Potential

Potential in Cardiovascular Pathologies (e.g., Hypertension, Atherosclerosis)

LASSBio-785, an N-methyl derivative of its parent compound LASSBio-294, has demonstrated notable potential in the context of cardiovascular pathologies, primarily through its potent vasodilatory effects. nih.gov This activity is crucial for the management of conditions such as hypertension.

In preclinical studies using aortic rings pre-contracted with phenylephrine (B352888), this compound exhibited a significantly improved vasodilator effect compared to its predecessor. nih.govscielo.br The vasodilation induced by this compound is believed to be endothelium-independent, suggesting a direct action on the smooth muscle. researchgate.net This enhanced potency highlights the therapeutic potential of this compound in conditions characterized by elevated vascular resistance.

Table 1: Vasodilator Potency of this compound in Aortic Rings

| Compound | IC50 (µM) |

|---|---|

| This compound | 10.2 ± 0.5 |

| LASSBio-294 | 74 |

Data sourced from studies on aortic rings pre-contracted with phenylephrine. nih.govscielo.br

While direct studies on the effect of this compound on atherosclerosis are limited, research on the structurally related compound LASSBio-788 provides valuable insights. LASSBio-788, an N-allyl thienylacylhydrazone derivative, has shown anti-atherogenic effects in rats fed a hypercholesterolemic diet. jst.go.jp These effects include a reduction in total cholesterol, triglycerides, and LDLc levels, alongside a decrease in inflammatory markers. researchgate.netjst.go.jp Furthermore, LASSBio-788 improved endothelium-dependent vasorelaxant responses by increasing the expression of nitric oxide synthase (eNOS). researchgate.netjst.go.jp Given the structural similarities, it is plausible that this compound may share some of these beneficial properties, warranting further investigation into its potential role in managing atherosclerosis.

Applications in CNS Disorders Requiring Sedation or Hypnosis

This compound has shown significant depressant effects on the central nervous system (CNS), indicating its potential application as a sedative or hypnotic agent. nih.govscielo.br Preclinical studies in mice have demonstrated that this compound can reduce locomotor activity and induce hypnosis. nih.govscielo.brresearchgate.net

The sedative effects of this compound were observed through a reduction in spontaneous locomotor activity in mice. nih.govresearchgate.net Furthermore, this compound was found to significantly increase the duration of pentobarbital-induced sleeping time, a key indicator of hypnotic activity. nih.govscielo.brresearchgate.net

Table 2: Sedative and Hypnotic Effects of this compound in Mice

| Parameter | This compound Effect |

|---|---|

| Locomotor Activity | Reduced by 30% at 30 mg/kg (i.p.) |

| Pentobarbital-Induced Sleeping Time | Increased from 42 ± 5 min to 66 ± 6 min at 30 mg/kg (i.p.) |

| Hypnotic Dose 50 (HD50) | 15.8 mg/kg (i.v.) |

Data sourced from studies in male Swiss mice. nih.govscielo.brresearchgate.net

The mechanism underlying the sedative-hypnotic effects of this compound appears to involve the GABAergic system, which is the primary inhibitory neurotransmitter system in the CNS. nih.govscielo.br Although this compound showed weak binding to the benzodiazepine (B76468) (BDZ) receptor, its sedative effects were prevented by pretreatment with flumazenil, a BDZ receptor antagonist. nih.govresearchgate.net This suggests an interaction with the GABA-A receptor complex. nih.govscielo.br Preliminary binding assays also indicated that this compound may act as an agonist at the chloride channel of GABA-A receptors, potentially leading to both indirect activation via the BDZ receptor and direct stimulation of the chloride channel. scielo.br

Role in the Management of Inflammatory Conditions

This compound possesses anti-inflammatory properties, which contribute to its therapeutic potential in a range of conditions. researchgate.net The anti-inflammatory activity of this compound has been noted in conjunction with its cardiovascular effects. jst.go.jp

A direct demonstration of its anti-inflammatory role comes from a study where this compound was shown to antagonize the inflammatory effects induced by Apis mellifera (honeybee) venom in mice. sbfte.org.br This suggests that this compound can modulate inflammatory pathways, although the precise mechanisms are still under investigation. The compound's ability to inhibit thromboxane (B8750289) A2 (TXA2) synthesis, as discussed in the context of its antithrombotic effects, may also contribute to its anti-inflammatory profile, as TXA2 is a known mediator of inflammation. nih.gov

Implications for Antithrombotic Therapy

This compound has demonstrated significant potential as an antithrombotic agent due to its potent antiplatelet activity. nih.govresearchgate.net It has been shown to inhibit platelet aggregation induced by various agonists, including arachidonic acid, collagen, and ADP. nih.gov

The antiplatelet efficacy of this compound is notably higher than its parent compound, LASSBio-294. researchgate.netnih.gov Studies have shown that this compound is significantly more potent in inhibiting platelet aggregation induced by arachidonic acid and collagen. researchgate.netresearchgate.netnih.gov

Table 3: Antiplatelet Activity of this compound

| Agonist | This compound IC50 (µM) | LASSBio-294 IC50 (µM) | Fold Increase in Potency |

|---|---|---|---|

| Arachidonic Acid | 0.3 | >100 | >333 |

| Collagen | 0.9 | >100 | >111 |

Data sourced from studies on rabbit platelet-rich plasma. nih.gov

The mechanistic basis for the antithrombotic effects of this compound involves the modulation of cyclic nucleotides and the inhibition of thromboxane A2 (TXA2) synthesis. researchgate.netnih.gov this compound has been found to completely abolish TXB2 production, the stable metabolite of TXA2. researchgate.netnih.gov Additionally, it inhibits the ATP release reaction from platelets by 95% and reduces whole blood aggregation. researchgate.netnih.gov Qualitative studies suggest a phosphodiesterase-2 (PDE2)-like effect, as this compound was able to increase cGMP levels in platelets. researchgate.netresearchgate.netnih.gov This dual action of inhibiting TXA2 synthesis and modulating cyclic nucleotides underscores its potential as a novel antithrombotic agent. nih.gov

Future Research Trajectories and Unexplored Avenues

Identification of Novel Molecular Targets and Signaling Pathways

While initial studies have identified some molecular targets for LASSBio-785, a comprehensive understanding of its interactions within biological systems is still emerging. Future research should focus on identifying new molecular targets and further clarifying the signaling pathways it modulates.

Initial research has pointed to the cardiovascular system as a key area of activity for this compound, where it acts as a more potent vasodilator than its precursor, LASSBio-294. researchgate.net This vasodilatory effect is linked to its interaction with adenosine (B11128) receptors. abccardiol.org Specifically, some N-acylhydrazone derivatives have been shown to act as agonists of the A3 adenosine receptor. abccardiol.org The activation of A3AR can inhibit adenylyl cyclase via Gi protein coupling, leading to reduced cAMP levels. nih.gov Additionally, the Gβγ subunit can activate Phospholipase C (PLC) and potassium channels while blocking calcium channels, contributing to vasodilation. abccardiol.orgnih.gov

Further investigation into the nuanced interactions with different adenosine receptor subtypes (A1, A2A, A2B, A3) is warranted. nih.govnih.gov For instance, A2A receptor activation is known to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. nih.govnih.gov Given that this compound has demonstrated anti-inflammatory properties, exploring its activity at A2A receptors could reveal additional therapeutic applications. sbfte.org.br

Beyond adenosine receptors, the N-acylhydrazone scaffold is known to interact with other targets. For example, N-methylation of some N-acylhydrazone derivatives has been shown to potentiate their action as PDE4 inhibitors. mdpi.com Investigating this compound's potential as a PDE4 inhibitor could open up new avenues for treating inflammatory diseases. The activation of the Nf-κB signaling pathway is another area of interest, as related compounds have shown to act on this molecular target, which is crucial in inflammation. mdpi-res.com A systematic screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels could uncover previously unknown targets and explain its diverse biological activities. nih.govmdpi.com

Development of Advanced Preclinical Disease Models for Efficacy Validation

To date, the efficacy of this compound has been evaluated in models such as carrageenan-induced paw edema to demonstrate its anti-inflammatory effects. researchgate.net However, to fully validate its therapeutic potential, more advanced and clinically relevant preclinical disease models are necessary.

Given its pronounced vasodilatory and potential cardioprotective effects, future studies should utilize models of hypertension, heart failure (particularly heart failure with preserved ejection fraction - HFpEF), and myocardial ischemia-reperfusion injury. abccardiol.orgnih.gov Its anti-inflammatory and potential neuroprotective properties suggest that models of neurodegenerative diseases like Alzheimer's and Parkinson's, where neuroinflammation plays a key role, would be highly relevant. google.com The cholinergic hypothesis of Alzheimer's disease, which involves the inhibition of acetylcholinesterase (AChE), presents a potential application for this compound and its analogues. google.com Additionally, experimental models of cerebral malaria, where oxidative stress is a marker of cerebral dysfunction, could be used to evaluate the compound's efficacy. google.com

Comprehensive Stereochemical Investigations and Enantioselective Synthesis

The stereochemistry of this compound is a critical determinant of its biological activity. The N-methylation of the N-acylhydrazone core in this compound induces a significant conformational change from a planar conformation, seen in LASSBio-294, to a folded, hairpin-like conformation. researchgate.netmdpi.comrsc.orgrsc.org This conformational shift is believed to be responsible for the different pharmacological profiles of the two compounds. researchgate.netmdpi.com

While X-ray crystallography has provided insights into the solid-state conformation, further studies using advanced techniques like 2D-NMR spectroscopy in solution are needed to understand its dynamic conformational behavior in a physiological environment. Although this compound itself is not chiral, the introduction of stereocenters in its derivatives is a promising avenue for future research. The development of enantioselective synthesis methods will be crucial for producing stereochemically pure analogues. ethz.chnih.govnumberanalytics.comchiralpedia.comrsc.org This will allow for a detailed investigation of the structure-activity relationship (SAR) of each enantiomer, potentially leading to the identification of eutomers with enhanced potency and reduced side effects.

Exploration of Polypharmacology and Multi-Targeting Strategies for this compound Analogs

The concept of polypharmacology, where a single molecule interacts with multiple targets, is increasingly recognized as a valuable strategy for treating complex diseases. nih.govnih.govresearchgate.netwiley.comthe-scientist.com The diverse biological activities of this compound suggest that it may already be acting as a polypharmacological agent. Future research should intentionally embrace a multi-target drug design approach for its analogues. nih.gov

By combining the structural features of this compound with pharmacophores known to interact with other relevant targets, novel hybrid molecules with unique therapeutic profiles can be created. For example, combining the vasodilatory properties of this compound with the antiplatelet activity of other compounds could lead to a single agent for the comprehensive treatment of cardiovascular disease. researchgate.net Similarly, hybrid molecules that combine the anti-inflammatory effects of this compound with the neuroprotective actions of other agents could be designed for neurodegenerative disorders. rsc.org This molecular hybridization strategy has been successfully employed for various diseases and holds significant potential for the development of next-generation this compound derivatives. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Derivative Design

These models can be used for:

Virtual Screening: To rapidly screen large virtual libraries of potential this compound derivatives and identify those with the highest probability of desired activity.

De Novo Design: To generate novel molecular structures with optimized properties from scratch. mdpi.comnih.gov

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to prioritize candidates with favorable drug-like properties. nih.gov

The integration of AI and ML into the design-synthesize-test cycle can significantly accelerate the discovery of new, more potent, and safer this compound analogues, reducing the time and cost of drug development. nih.gov

Q & A

Q. How is LASSBio-785 synthesized from its precursor compound, and what structural modifications define its pharmacological profile?

this compound is synthesized via N-methylation of its precursor, LASSBio-294 (2-thienyl-substituted N-acylhydrazone derivative). This modification introduces a methyl group to the hydrazone nitrogen, altering the compound's conformational behavior. X-ray crystallography and molecular modeling reveal that methylation stabilizes a distinct bioactive conformation, which enhances its affinity for molecular targets like adenosine A2A receptors and benzodiazepine (BDZ) receptors .

Q. What are the primary pharmacological effects of this compound observed in preclinical studies?

this compound exhibits sedative-hypnotic activity in murine models, reducing spontaneous locomotor activity by 30% at 30 mg/kg (intraperitoneal administration) and prolonging pentobarbital-induced sleep time by 57% at the same dose. These effects are mediated through partial agonism of BDZ receptors, as evidenced by flumazenil (a BDZ antagonist) reversing its locomotor suppression . Additionally, this compound demonstrates anti-inflammatory properties, significantly reducing capillary permeability and edema in models of Africanized bee envenomation .

Advanced Research Questions

Q. What experimental models and methodologies are critical for evaluating this compound's sedative-hypnotic activity?

Key models include:

- Open-field locomotor assays : Quantify spontaneous movement reduction in mice, with dose-dependent effects (e.g., 30 mg/kg this compound reduces crossings from 209 ± 26 to 140 ± 18/min) .

- Pentobarbital-induced sleep tests : Measure sleep duration prolongation (e.g., 30 mg/kg this compound increases sleep time from 42 ± 5 to 66 ± 6 min) .

- Radioligand binding assays : Assess affinity for BDZ receptors using [3H]-flunitrazepam and [35S]-TBPS, revealing weak direct binding but allosteric modulation . Methodological considerations include controlling for solvent effects (e.g., DMSO) and using ANOVA with post-hoc Dunnett tests for statistical validation .

Q. How does the N-methylation of LASSBio-294 to this compound influence its pharmacological and conformational properties?

N-methylation induces a conformational shift from a planar to a non-planar structure, enhancing steric hindrance and altering electronic distribution. This modification increases lipophilicity, improving blood-brain barrier penetration and central nervous system (CNS) activity. Pharmacologically, methylation shifts this compound's activity from platelet aggregation inhibition (LASSBio-294) to sedative-hypnotic effects, with a 15.8 mg/kg HD50 (hypnotic dose) in mice .

Q. How can researchers resolve contradictions in this compound's mechanism of action, particularly its BDZ-like effects despite weak receptor binding?

While this compound mimics BDZ agonists by prolonging pentobarbital sleep and reducing locomotor activity, its weak direct binding to [3H]-flunitrazepam sites suggests allosteric modulation or interaction with non-canonical BDZ receptor subunits. Advanced approaches include:

- Functional assays : Measure chloride ion influx in GABAA receptor-expressing cells to detect indirect potentiation of GABAergic signaling .

- Molecular docking studies : Analyze interactions with alternative BDZ receptor isoforms or adjacent sites (e.g., α2/α3 subunits) .

- Comparative structural analysis : Contrast this compound's effects with methylated analogs (e.g., LASSBio-786) to isolate conformational determinants of activity .

Q. How can cross-model efficacy of this compound be systematically evaluated (e.g., CNS vs. inflammatory models)?

- CNS models : Prioritize assays measuring GABAergic activity (e.g., elevated plus maze for anxiety-like behavior) and EEG-based sleep architecture analysis .

- Inflammatory models : Use bee venom-induced edema assays to quantify exudative inhibition (e.g., 30 mg/kg this compound reduces vascular permeability by 60%) .

- Data integration : Apply meta-analysis to reconcile dose-response disparities across models, ensuring statistical rigor through heterogeneity testing (e.g., I² statistic) .

Q. Methodological Guidelines

- Experimental design : Use randomized, blinded dosing in animal studies to minimize bias .

- Data presentation : Include raw data tables in appendices and processed data (mean ± SE) in main texts, adhering to IMRAD structure .

- Contradiction analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as this compound's dual CNS/peripheral effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.